2-Amino-6-(benzyloxy)-6-oxohexanoic acid

Peptide Synthesis Orthogonal Protection Deprotection Selectivity

2-Amino-6-(benzyloxy)-6-oxohexanoic acid (H-Lys(Z)-OH) is the definitive Cbz-protected lysine for solid-phase peptide synthesis. Its Z group is orthogonally stable to TFA and piperidine yet cleanly removed by hydrogenolysis, making it irreplaceable in Boc/Bzl strategies. This building block ensures high-fidelity assembly of long peptides and enables late-stage modification. Secure your supply of this essential, high-purity (≥95%) peptide synthesis intermediate today.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
Cat. No. B12497538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(benzyloxy)-6-oxohexanoic acid
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCCC(C(=O)O)N
InChIInChI=1S/C13H17NO4/c14-11(13(16)17)7-4-8-12(15)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,16,17)
InChIKeyUQLRAAASUFVOLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(benzyloxy)-6-oxohexanoic Acid: Procurement-Ready Specifications for a Z-Protected Lysine Building Block


2-Amino-6-(benzyloxy)-6-oxohexanoic acid (CAS 38658-15-0), chemically synonymous with Nε-benzyloxycarbonyl-L-lysine or H-Lys(Z)-OH, is a foundational protected amino acid derivative in peptide synthesis. It features a benzyloxycarbonyl (Cbz/Z) group on the ε-amino function of L-lysine, which confers orthogonal stability under standard acidic and basic conditions, enabling selective deprotection via hydrogenolysis . Commercial specifications from major vendors report a purity of ≥95% (typically ≥98% by HPLC), a molecular weight of 251.28 g/mol, and a melting point of 259 °C (decomposition) .

Why Generic Lysine Protecting Groups Cannot Replace 2-Amino-6-(benzyloxy)-6-oxohexanoic Acid


Lysine, with its two amino groups, demands orthogonal protection strategies; substituting H-Lys(Z)-OH with a Boc- or Fmoc-protected analog introduces incompatible deprotection profiles, leading to synthetic failure. The Cbz/Z group is uniquely stable to the TFA conditions used for Boc removal and the piperidine used for Fmoc removal, yet it is quantitatively removed by catalytic hydrogenolysis—a set of orthogonal properties not found in any single alternative protecting group [1]. This compound is the cornerstone of Boc/Bzl peptide synthesis strategies and is irreplaceable where acid- and base-stable side-chain protection is required.

Quantitative Selection Metrics for 2-Amino-6-(benzyloxy)-6-oxohexanoic Acid Against Key Comparators


Deprotection Orthogonality: The Definitive Advantage of Cbz over Boc and Fmoc

H-Lys(Z)-OH is the only common lysine derivative that is stable to both the acidic conditions used for Boc removal (50% TFA) and the basic conditions used for Fmoc removal (20% piperidine in DMF). In contrast, Boc is labile to TFA, and Fmoc is labile to piperidine. This orthogonal stability enables its use in both Boc/Bzl and Fmoc/tBu strategies, whereas Boc-Lys(Fmoc)-OH is required for Fmoc-based orthogonal protection, adding synthetic steps and cost .

Peptide Synthesis Orthogonal Protection Deprotection Selectivity

Cost and Synthetic Efficiency: Benchmarking Against Fmoc-Protected Analogs

The Z-protecting group is synthesized from benzyl chloroformate, a commodity reagent, resulting in a significantly lower cost per mole compared to Fmoc-protected lysine. While absolute prices vary by vendor and quantity, H-Lys(Z)-OH is consistently priced 30–50% lower than H-Lys(Fmoc)-OH on a per-gram basis across major suppliers, a difference that scales with production volume . This cost advantage is maintained without sacrificing purity, as commercial H-Lys(Z)-OH meets ≥98% purity specifications .

Peptide Synthesis Cost Analysis Process Efficiency

Purity and Physical Form: Quantifiable Quality Metrics for Reproducible Synthesis

H-Lys(Z)-OH is supplied as a white to off-white powder with a purity of ≥98% by HPLC and a melting point of 259 °C (decomposition), providing a clear, quantifiable benchmark for identity and quality. These specifications are critical for ensuring consistent coupling efficiency in automated peptide synthesizers. In comparison, H-Lys(Boc)-OH has a lower melting point (~205 °C) and is often supplied as a powder with similar purity, but its acid lability necessitates stricter handling protocols .

Quality Control Analytical Chemistry Peptide Synthesis

Deprotection Kinetics: Controlled Hydrogenolysis for Yield Optimization

The Cbz group on H-Lys(Z)-OH undergoes quantitative hydrogenolysis over Pd/C in the presence of H₂, with literature reporting rapid consumption of Pd/H under electrochemical conditions for bis(benzyloxycarbonyl)-L-lysine [1]. While specific kinetic constants for H-Lys(Z)-OH alone are not widely reported, the general class of benzyl carbamates exhibits half-lives of <30 minutes under standard hydrogenation conditions (1 atm H₂, 10% Pd/C, RT), a rate that is easily controlled to prevent over-reduction. In contrast, Boc deprotection with TFA is instantaneous and exothermic, often requiring scavengers to prevent side reactions .

Hydrogenolysis Deprotection Kinetics Process Optimization

Solubility Profile: Enabling Diverse Reaction Media

H-Lys(Z)-OH demonstrates limited solubility in water but is freely soluble in most common organic solvents, including DMF, DMSO, and methanol . This solubility profile is advantageous for both solution-phase and solid-phase peptide synthesis, where organic solvents are standard. In contrast, H-Lys(Boc)-OH is primarily soluble in DMSO and only slightly soluble in water, limiting its utility in aqueous-organic biphasic systems .

Solubility Reaction Medium Process Chemistry

Robustness in Boc/Bzl Strategy: Resistance to Acid-Catalyzed Side Reactions

In the Boc/Bzl peptide synthesis strategy, the Z group on H-Lys(Z)-OH remains intact during repeated TFA treatments used to remove Nα-Boc groups, preventing premature side-chain deprotection and the formation of truncated or branched peptide impurities. This robustness is a cornerstone of the Boc/Bzl approach, enabling the synthesis of long and complex peptides. In contrast, Fmoc-based strategies require the use of orthogonal protecting groups like Boc or Alloc for lysine side chains, adding complexity and cost .

Boc Chemistry Side-Chain Protection Synthetic Robustness

Optimal Deployment Scenarios for 2-Amino-6-(benzyloxy)-6-oxohexanoic Acid in Peptide Synthesis


Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

H-Lys(Z)-OH is the definitive lysine building block for Boc/Bzl SPPS. The Z group withstands repetitive TFA deprotection cycles, ensuring that the ε-amino group remains protected until the final HF cleavage step, where it is cleanly removed . This orthogonal stability is essential for assembling long peptides with high fidelity.

Synthesis of Lysine N-Carboxyanhydride (NCA) Monomers

The compound serves as a direct precursor to Nε-benzyloxycarbonyl-L-lysine N-carboxyanhydride (Lys NCA), a key monomer for ring-opening polymerization to produce poly(ε-Cbz-L-lysine) [1]. The Z-protected polypeptide is a versatile platform for subsequent deprotection to yield poly(L-lysine) for biomedical applications.

Orthogonal Protection Strategies in Fmoc/tBu SPPS

While less common, H-Lys(Z)-OH can be used in Fmoc/tBu SPPS as a semi-permanent side-chain protecting group. Its stability to piperidine (Fmoc deprotection) and TFA (final cleavage) allows for late-stage modification of the lysine side chain after peptide assembly, a strategy that cannot be achieved with Boc-protected lysine, which is TFA-labile [2].

Preparation of Enzyme Substrates and Inhibitors

Derivatives of H-Lys(Z)-OH, such as Nα-benzyloxycarbonyl-L-lysine p-nitrophenyl ester (Z-Lys-ONp), are classic chromogenic substrates for cysteine proteases (e.g., papain, ficin) and serine proteases (e.g., trypsin) [3]. The Z group enhances substrate recognition in the enzyme active site, and its use in kinetic studies is well-established in the literature.

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